molecular formula C24H17Br2ClN4O3S B12806141 Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 83315-78-0

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B12806141
CAS No.: 83315-78-0
M. Wt: 636.7 g/mol
InChI Key: FYBJSUFOHSYPAB-UHFFFAOYSA-N
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Description

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that combines several functional groups, including amide, carbamate, and thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.

    Introduction of the Thioether Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptobenzothiazole, under basic conditions to introduce the thioether group.

    Bromination: The resulting compound is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atoms at the desired positions.

    Formation of the Carbamate Group: The brominated intermediate is then reacted with an isocyanate compound to form the carbamate group.

    Final Coupling: The final step involves coupling the carbamate intermediate with 3-chloroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Azides, nitriles, substituted amines

Scientific Research Applications

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
  • Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Uniqueness

The uniqueness of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- lies in its combination of functional groups and structural features

Properties

CAS No.

83315-78-0

Molecular Formula

C24H17Br2ClN4O3S

Molecular Weight

636.7 g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]-2-[6,8-dibromo-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H17Br2ClN4O3S/c1-13-5-2-3-8-19(13)31-22(33)17-9-14(25)10-18(26)21(17)30-24(31)35-12-20(32)29-23(34)28-16-7-4-6-15(27)11-16/h2-11H,12H2,1H3,(H2,28,29,32,34)

InChI Key

FYBJSUFOHSYPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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